molecular formula C16H30N2O4 B14175928 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid CAS No. 1060814-06-3

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid

Cat. No.: B14175928
CAS No.: 1060814-06-3
M. Wt: 314.42 g/mol
InChI Key: RGFHYNUJMYWNSG-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the piperazine ring, an isobutyl substituent at the 2-position, and a propanoic acid side chain. This molecule is primarily utilized as an intermediate in organic synthesis, particularly in peptide and pharmaceutical research, where the Boc group serves to protect amines during multi-step reactions . Its structural complexity and functional groups make it valuable for tuning physicochemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-isobutylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid involves the protection of amine groups through the Boc group. This protection allows for selective reactions to occur at other functional sites without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic Acid

  • Structure : Differs by a methyl group at the 2-position instead of isobutyl.
  • Molecular Formula : C₁₃H₂₄N₂O₄ vs. C₁₆H₂₈N₂O₄ (target compound).
  • Molecular Weight : 272.34 g/mol vs. ~312.4 g/mol (estimated for target compound).
  • The methyl analog may exhibit faster reaction kinetics in coupling reactions due to reduced steric bulk.

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid

  • Structure : Replaces the piperazine ring with a piperidine ring.
  • Key Differences :
    • Piperidine lacks the second nitrogen atom in the ring, reducing basicity and hydrogen-bonding capacity.
    • The target compound’s piperazine ring enables dual nitrogen sites for functionalization, broadening its utility in drug design .

Variations in the Acidic Side Chain

3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic Acid

  • Structure: Replaces the propanoic acid chain with a benzyl-linked carboxylic acid.
  • Molecular Weight : 320.38 g/mol.
  • Lower acidity (pKa ~4.9 for benzoic acid vs. ~4.5 for propanoic acid) may alter ionization states under physiological conditions.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

  • Structure: Adds an Fmoc-protected amino group to the propanoic acid chain.
  • Application: Used in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies, unlike the target compound, which lacks an amino group for direct peptide coupling .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C₁₆H₂₈N₂O₄ ~312.4 2-Isobutyl, Boc, propanoic acid 2.8
2-Methyl Analog C₁₃H₂₄N₂O₄ 272.34 2-Methyl, Boc, propanoic acid 1.9
Piperidine Analog C₁₃H₂₃NO₄ 305.37 Boc, propanoic acid 1.5
Benzoic Acid Analog C₁₇H₂₄N₂O₄ 320.38 Boc, benzyl-carboxylic acid 3.2

Biological Activity

The compound 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4}, with a molecular weight of approximately 272.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in organic synthesis.

Physical Properties

PropertyValue
Molecular Weight272.34 g/mol
Molecular FormulaC13H24N2O4
CAS Number1353963-16-2
Purity95%+

Piperazine derivatives, including this compound, have been studied for their ability to interact with various biological targets. Notably, they can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The interaction occurs through binding at the peripheral anionic site and catalytic sites of the enzyme, influencing amyloid peptide aggregation .

In Vitro Studies

Research has demonstrated that piperazine derivatives exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : Studies indicate that compounds similar to this compound can inhibit AChE, thus potentially enhancing cholinergic signaling in the brain .
  • Antimicrobial Activity : Some piperazine derivatives have shown antimicrobial properties against a range of pathogens, making them candidates for further development as antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that certain piperazine derivatives may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on various piperazine derivatives revealed that compounds with a similar structure to the target compound displayed a strong inhibitory effect on AChE. The most effective compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents against Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In vitro testing of piperazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Q & A

Q. Basic: What are the critical steps for synthesizing 3-(4-(tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine ring via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

Alkylation : Coupling the Boc-protected piperazine with an isobutyl halide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) to install the 2-isobutyl substituent .

Propanoic Acid Attachment : Reacting the intermediate with a propanoic acid derivative (e.g., acryloyl chloride or via Michael addition) .
Optimization Tips :

  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent Boc group hydrolysis.
  • Monitor reaction progress via TLC or HPLC (using buffer systems like sodium acetate/1-octanesulfonate at pH 4.6 for analysis) .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Advanced: How can researchers mitigate low yields during the final coupling step of the propanoic acid moiety?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Employ coupling agents like HATU or EDCI with HOAt to enhance efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of bulky intermediates .
  • Temperature Control : Conduct reactions at 0–25°C to minimize decomposition of acid-sensitive Boc groups .
  • In Situ Activation : Pre-activate the carboxylic acid using NHS esters to improve electrophilicity .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and piperazine ring substitution patterns .
  • IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; propanoic acid C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₃H₂₄N₂O₄ requires [M+H]⁺ = 279.18) .
  • HPLC Purity Analysis : Use C18 columns with methanol/buffer mobile phases (65:35) and UV detection at 254 nm .

Q. Advanced: How to resolve contradictions in biological activity data between structural analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isobutyl vs. phenyl groups) and assess potency .

Computational Modeling : Perform molecular docking to evaluate binding affinity to target proteins (e.g., kinase or protease targets) .

Metabolic Stability Assays : Compare half-lives in liver microsomes to identify hydrolytically labile groups (e.g., Boc deprotection under physiological conditions) .

Control Experiments : Validate assay reproducibility using reference standards (e.g., tiagabine-related compounds for HPLC co-elution checks) .

Q. Basic: What impurities are commonly observed, and how are they controlled?

Methodological Answer:

  • Common Impurities :
    • Unreacted Boc-piperazine (detected via HPLC retention time ~1.32 min) .
    • Hydrolyzed Boc derivatives (e.g., free piperazine, identified by LC-MS).
  • Control Methods :
    • Purify intermediates via recrystallization (e.g., from ethyl acetate/hexane, mp 138–139.5°C for Boc intermediates) .
    • Use scavenger resins (e.g., silica-bound sulfonic acid) to remove excess alkylating agents .

Q. Advanced: How to design analogs with improved metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the Boc group with stable alternatives (e.g., acetyl or trifluoroacetyl) .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to reduce lipophilicity and enhance solubility .
  • Stereochemical Control : Synthesize enantiopure analogs (e.g., (R)- or (S)-configurations) using chiral auxiliaries or catalysts .
  • In Vivo PK Studies : Assess bioavailability in rodent models to correlate structural modifications with half-life extension .

Properties

CAS No.

1060814-06-3

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)

InChI Key

RGFHYNUJMYWNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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